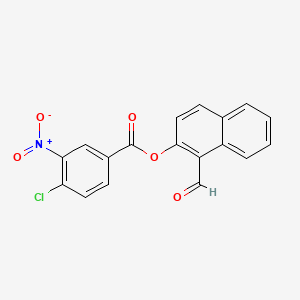
(1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate
Descripción general
Descripción
(1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate: is an organic compound that combines a naphthalene moiety with a benzoate ester. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate typically involves the esterification of 1-formylnaphthalene-2-ol with 4-chloro-3-nitrobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in (1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (1-Carboxynaphthalen-2-yl) 4-chloro-3-nitrobenzoate.
Reduction: (1-Formylnaphthalen-2-yl) 4-chloro-3-aminobenzoate.
Substitution: (1-Formylnaphthalen-2-yl) 4-amino-3-nitrobenzoate or (1-Formylnaphthalen-2-yl) 4-thio-3-nitrobenzoate.
Aplicaciones Científicas De Investigación
Chemistry: (1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound can be used to study enzyme interactions and inhibition. The presence of both electron-donating and electron-withdrawing groups can influence the binding affinity and specificity of the compound towards biological targets.
Medicine: This compound and its derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. The nitro and chloro groups can be modified to enhance pharmacokinetic properties and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific electronic properties.
Mecanismo De Acción
The mechanism of action of (1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, while the nitro group can participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
(1-Formylnaphthalen-2-yl) 4-chloro-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
(1-Formylnaphthalen-2-yl) 4-amino-3-nitrobenzoate: Similar structure but with an amino group instead of a chloro group.
(1-Formylnaphthalen-2-yl) 4-thio-3-nitrobenzoate: Similar structure but with a thio group instead of a chloro group.
Uniqueness: The combination of a formyl group, a chloro group, and a nitro group in (1-Formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate makes it unique in terms of its reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in both research and industrial applications.
Propiedades
IUPAC Name |
(1-formylnaphthalen-2-yl) 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO5/c19-15-7-5-12(9-16(15)20(23)24)18(22)25-17-8-6-11-3-1-2-4-13(11)14(17)10-21/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLTMWRFHWEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


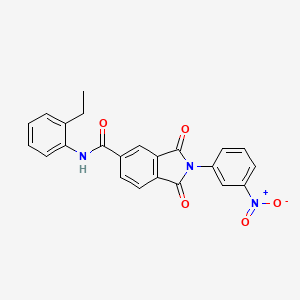
![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3664252.png)
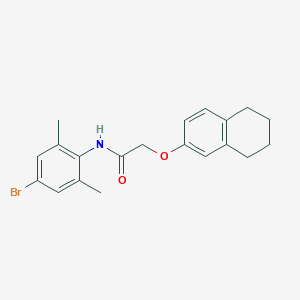
![[4-(4-Methylpiperidine-1-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B3664263.png)
![2-{[3-(ETHOXYCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE](/img/structure/B3664284.png)
![N-benzyl-N-methyl-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3664286.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethylphenyl)glycinamide](/img/structure/B3664289.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3664295.png)
![[4-(Pyrrolidine-1-carbothioyl)phenyl] 2,5-dichlorobenzoate](/img/structure/B3664298.png)
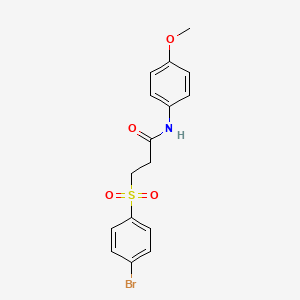
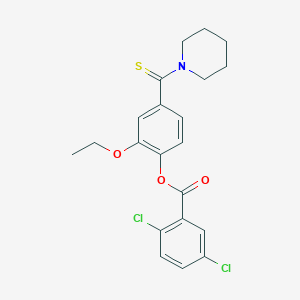
![methyl 4-[5-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoate](/img/structure/B3664336.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3664337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B3664340.png)
